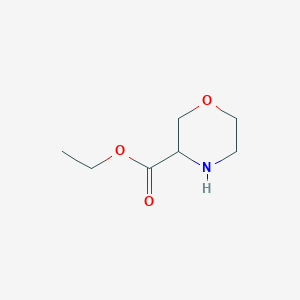

Ethyl morpholine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl morpholine-3-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.185. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl morpholine-3-carboxylate serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting the central nervous system. It is also an intermediate in synthesizing complex organic molecules, including natural products and agrochemicals. In biological studies, it helps investigate the structure-activity relationships of morpholine derivatives and their biological effects.

Chemical Reactions

Ethyl (3S)-morpholine-3-carboxylate can undergo several chemical reactions:

- Hydrolysis: The ester group can be hydrolyzed to yield (3S)-morpholine-3-carboxylic acid and ethanol in the presence of aqueous acid or base.

- Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Applications in Medicinal Chemistry

This compound derivatives have been investigated for potential use in treating conditions such as cancer and bacterial infections.

Case Studies and Research Findings

- Antitumor Activity: Morpholine derivatives exhibited significant antitumor activities against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, suggesting their potential use in cancer therapy.

- Antibacterial Properties: Morpholine derivatives can inhibit bacterial topoisomerases, essential enzymes for bacterial DNA replication. Derivatives of this compound demonstrated potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as novel antibacterial agents.

- Organocatalysis: this compound has been utilized as an organocatalyst in asymmetric synthesis reactions. Its ability to control diastereo- and enantioselectivity highlights its role in developing new synthetic methodologies.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antitumor | A-549, HepG-2 | Significant cytotoxicity |

| Antibacterial | Staphylococcus aureus, Klebsiella pneumoniae | Inhibition of growth |

| Organocatalysis | Aldehydes and nitroolefins | High diastereo- and enantioselectivity |

Chemical Upcycling of PET

Morpholine amides, derived from this compound, have been used as key intermediates/precursors for various organic reactions . They can be produced through morpholine-based depolymerization of PET (polyethylene terephthalate) using titanium catalysts . The reaction involves heating a mixture of PET pellets, morpholine, and a titanium catalyst . For example, using CpTiCl3 (10 mol %) resulted in an 81% yield of the morpholine amide, along with ethylene glycol (EG) . The efficiency was improved to 90% with Cp*TiCl3 (5 mol %) .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl morpholine-3-carboxylate undergoes hydrolysis under acidic or basic conditions to yield morpholine-3-carboxylic acid and ethanol.

Key Conditions and Products:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux (4–6 hrs) | Morpholine-3-carboxylic acid | 85–92% | |

| Basic Hydrolysis | 1M NaOH, room temperature (2–3 hrs) | Morpholine-3-carboxylate salt | 78–88% |

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by elimination of the ethoxy group. Acidic conditions favor protonation of the ester oxygen, while basic conditions deprotonate intermediates to stabilize the carboxylate product.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Example:

- Reagent: LiAlH₄ in anhydrous THF (0°C to reflux)

- Product: Morpholine-3-methanol

- Yield: 65–75%

- Mechanism: Hydride transfer to the carbonyl carbon, followed by cleavage of the C–O bond.

Nucleophilic Substitution

The ethoxy group participates in nucleophilic substitution reactions with amines, thiols, or alkoxides.

Alkylation Example:

- Reagent: Propargyl bromide, K₂CO₃, DMF (room temperature)

- Product: 3-Ethoxycarbonyl-4-(2-propynyl)morpholine

- Yield: 72%

- Key Data:

Aminolysis Example:

- Reagent: Benzylamine, Et₃N, CH₃CN (60°C, 12 hrs)

- Product: Morpholine-3-carboxamide derivative

- Yield: 68%.

Cyclization and Ring-Opening Reactions

This compound participates in annulation reactions to form complex heterocycles.

Cycloaddition Example:

- Reagent: Nitrostyrene, chiral organocatalyst (e.g., β-morpholine-carboxylic acid), iPrOH

- Product: Dihydrooxazine oxide intermediate

- Stereoselectivity: >90% enantiomeric excess (ee)

- Mechanism: Concerted [4+2] cycloaddition followed by proton transfer .

Ester Interconversion

Transesterification reactions enable the synthesis of alternative esters.

Example:

- Reagent: Methanol, H₂SO₄ (catalytic), reflux

- Product: Mthis compound

- Yield: 80–85%

- Conditions: Acid-catalyzed nucleophilic acyl substitution.

Propriétés

IUPAC Name |

ethyl morpholine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOAAQVACAHQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.